1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-propyl-, monohydrochloride
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-propyl-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of spirocyclic intermediates. One common method involves the reaction of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one with n-butylamine . The reaction conditions often include the use of solvents like xylene and catalysts such as 4-methylbenzenesulphonic acid under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Industry: They may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with neural calcium channels. By inhibiting calcium uptake, these compounds can protect against brain edema and improve memory and learning deficits . The molecular targets and pathways involved include GABAA receptors, which play a crucial role in the compound’s anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro(4.4)nonane-1,3-dione derivatives: These compounds also exhibit anticonvulsant properties and interact with GABAA receptors.
6,9-Diazaspiro(4.5)decane-8,10-diones: These compounds have similar spirocyclic structures and are studied for their potential in treating neurological disorders.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives are unique due to their specific spirocyclic structure, which contributes to their distinct pharmacological properties. Their ability to inhibit neural calcium uptake and protect against brain edema sets them apart from other similar compounds .
Properties
CAS No. |
134070-22-7 |
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Molecular Formula |
C27H35ClF2N2O3 |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-4-hydroxy-4-methyl-3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C27H34F2N2O3.ClH/c1-3-16-31-25(32)34-27(26(31,2)33)14-18-30(19-15-27)17-4-5-24(20-6-10-22(28)11-7-20)21-8-12-23(29)13-9-21;/h6-13,24,33H,3-5,14-19H2,1-2H3;1H |
InChI Key |
WATNIUPZNBYOCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
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